tert-Butyl 4,5-diaminoazepane-1-carboxylate

Description

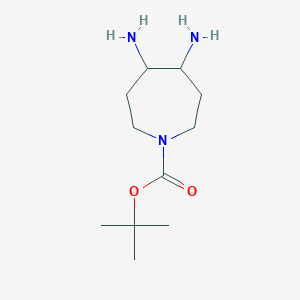

tert-Butyl 4,5-diaminoazepane-1-carboxylate is a bicyclic organic compound featuring a seven-membered azepane ring substituted with two amino groups at positions 4 and 5, and a tert-butyloxycarbonyl (Boc) protecting group at position 1. The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic processes, while the diamino substituents confer nucleophilic and basic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C11H23N3O2 |

|---|---|

Molecular Weight |

229.32 g/mol |

IUPAC Name |

tert-butyl 4,5-diaminoazepane-1-carboxylate |

InChI |

InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)14-6-4-8(12)9(13)5-7-14/h8-9H,4-7,12-13H2,1-3H3 |

InChI Key |

AGZUCISAMZDBQC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(CC1)N)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl 4,5-diaminoazepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate and appropriate amine sources under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at low temperatures to ensure high yields and purity .

Protection of the amine groups: The amine groups are protected using tert-butyl chloroformate to prevent unwanted side reactions.

Formation of the azepane ring: The protected amine is then reacted with a suitable azepane precursor to form the azepane ring.

Deprotection: The protecting groups are removed to yield the final product.

Chemical Reactions Analysis

tert-Butyl 4,5-diaminoazepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl 4,5-diaminoazepane-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Biological Research: It serves as a precursor in the synthesis of biologically active molecules, aiding in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of tert-Butyl 4,5-diaminoazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Functional Group Impact on Reactivity and Stability

- Amino Groups (4,5-diamino): The presence of two amino groups increases basicity and nucleophilicity, facilitating reactions such as alkylation, acylation, or coordination with metal catalysts. This contrasts with the 6-hydroxy-2-oxo analog (), where hydrogen bonding from the hydroxy group may limit reactivity but improve crystallinity .

- This modification is common in medicinal chemistry to modulate pharmacokinetics .

- Boc Protection : All three compounds share the Boc group, which enhances solubility and prevents unwanted side reactions at the amine site during synthesis.

Biological Activity

tert-Butyl 4,5-diaminoazepane-1-carboxylate is a chemical compound notable for its unique structural features, including a tert-butyl group and two amino groups attached to a seven-membered azepane ring. This compound has garnered attention in medicinal chemistry due to its potential applications in the development of pharmaceuticals, particularly as an intermediate in the synthesis of bioactive compounds.

- Molecular Formula : C10H18N4O2

- Molecular Weight : Approximately 229.319 g/mol

The presence of amino groups suggests potential interactions with biological receptors or enzymes, influencing pathways related to cell growth and apoptosis.

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Anticancer Properties : The compound has been studied for its role as a precursor in synthesizing various anticancer agents. Its ability to interact with biological targets may influence cancer cell proliferation and survival mechanisms.

- Enzyme Inhibition : Interaction studies have demonstrated that this compound can bind to specific enzymes, potentially inhibiting their activity. This characteristic is crucial for developing therapeutic agents aimed at modulating metabolic pathways.

Interaction Studies

Various studies have employed techniques such as molecular docking and binding affinity assays to elucidate the interactions between this compound and biological targets. These studies reveal:

- Binding Affinity : The compound shows promising binding affinities to certain receptors involved in cell signaling and growth regulation.

- Structure-Activity Relationship (SAR) : The dual amino functionality enhances its interaction with biological systems compared to other similar compounds lacking this feature.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound in comparison with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl 4-(4-Aminophenyl)piperazine-1-carboxylate | C13H18N2O2 | Contains a piperazine ring; used in analgesics |

| Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C12H19N2O3 | Hydroxymethyl group adds polarity; used in pharmaceuticals |

| Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate | C11H18N2O2 | Methyl substitution alters properties; potential CNS activity |

The unique dual amino groups in this compound may contribute significantly to its therapeutic potential compared to these other compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. For instance:

- Synthesis of Anticancer Agents : A study demonstrated that derivatives of this compound exhibited enhanced cytotoxicity against various cancer cell lines compared to their parent compounds. The modifications made to the azepane ring were crucial for improving biological activity .

- Enzyme Inhibition Studies : Another research effort highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways associated with cancer progression. This inhibition was quantified using IC50 values, showcasing its potential as a lead compound for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.